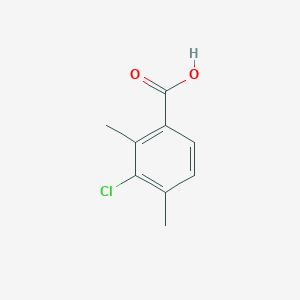

3-Chloro-2,4-dimethylbenzoic acid

Description

BenchChem offers high-quality 3-Chloro-2,4-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPMPFXXNUJNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-2,4-dimethylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of 3-Chloro-2,4-dimethylbenzoic Acid

Substituted benzoic acid derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry. The unique substitution pattern of 3-Chloro-2,4-dimethylbenzoic acid, featuring a chlorine atom and two methyl groups on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the design of complex, biologically active molecules. This guide will explore the most logical and efficient synthetic routes to this target compound, providing detailed protocols and a critical analysis of the chemical transformations involved.

Strategic Approach to Synthesis: Two Plausible Pathways

The synthesis of 3-Chloro-2,4-dimethylbenzoic acid can be approached via two primary retrosynthetic strategies. The first involves the direct chlorination of a readily available precursor, 2,4-dimethylbenzoic acid. The second, a more controlled multi-step approach, utilizes a Sandmeyer reaction starting from an amino-substituted benzoic acid derivative. This guide will detail a preferred and more predictable pathway involving nitration followed by a Sandmeyer reaction, due to the challenges in controlling regioselectivity in the direct chlorination of the 2,4-dimethylbenzoic acid starting material.

The selected pathway commences with the synthesis of 2,4-dimethylbenzoic acid, followed by a regioselective nitration, reduction of the nitro group to an amine, and finally, the introduction of the chlorine atom via a Sandmeyer reaction.

Caption: Proposed synthetic pathway for 3-Chloro-2,4-dimethylbenzoic acid.

Part 1: Synthesis of the Starting Material: 2,4-Dimethylbenzoic Acid

The synthesis of the key starting material, 2,4-dimethylbenzoic acid, can be efficiently achieved from m-xylene.

Carboxylation of m-Xylene

A direct and effective method for the synthesis of 2,4-dimethylbenzoic acid is the carboxylation of m-xylene using carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum trichloride. This Friedel-Crafts type reaction introduces a carboxylic acid group onto the aromatic ring.

Reaction Mechanism: The Lewis acid activates the carbon dioxide, making it a more potent electrophile for the attack by the electron-rich m-xylene ring.

Caption: Simplified mechanism of m-xylene carboxylation.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid

This protocol is adapted from a patented procedure for the carboxylation of m-xylene.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| m-Xylene | 106.17 | 100 g | 0.942 |

| Aluminum trichloride (anhydrous) | 133.34 | 20 g | 0.150 |

| Carbon dioxide | 44.01 | Pressurized | Excess |

| Dilute hydrochloric acid | - | As needed | - |

| Sodium hydroxide solution | - | As needed | - |

Procedure:

-

To a stirred reactor, add m-xylene and the aluminum trichloride catalyst. Seal the reactor.

-

Pressurize the reactor with carbon dioxide to 0.4 MPa.

-

Maintain the reaction temperature at 25°C and continue stirring for 9 hours.

-

After the reaction is complete, cautiously add dilute hydrochloric acid to the reaction mixture while keeping the temperature below 30°C.

-

Allow the mixture to stand and separate the organic layer.

-

Wash the organic phase with a sodium hydroxide solution to extract the 2,4-dimethylbenzoic acid as its sodium salt.

-

Separate the aqueous layer and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry to obtain 2,4-dimethylbenzoic acid.

Part 2: Nitration of 2,4-Dimethylbenzoic Acid

The next step involves the regioselective nitration of 2,4-dimethylbenzoic acid to introduce a nitro group at the 3-position. The directing effects of the substituents on the aromatic ring are crucial in determining the position of nitration. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these effects favors the substitution of the nitro group at the 2-position, which is ortho to one methyl group and meta to the carboxylic acid.[2]

Experimental Protocol: Synthesis of 3-Nitro-2,4-dimethylbenzoic Acid

This protocol is based on general procedures for the nitration of substituted benzoic acids.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2,4-Dimethylbenzoic acid | 150.17 | 15.0 g | 0.10 |

| Concentrated sulfuric acid | 98.08 | 50 mL | - |

| Concentrated nitric acid | 63.01 | 10 mL | - |

Procedure:

-

In a flask, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5°C.

-

In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Part 3: Reduction of the Nitro Group

The nitro group of 3-nitro-2,4-dimethylbenzoic acid is then reduced to an amino group to yield 3-amino-2,4-dimethylbenzoic acid. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.[4]

Experimental Protocol: Synthesis of 3-Amino-2,4-dimethylbenzoic Acid

This protocol is based on general procedures for the reduction of aromatic nitro compounds.[4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Nitro-2,4-dimethylbenzoic acid | 195.17 | 10.0 g | 0.051 |

| Palladium on carbon (10%) | - | 0.5 g | - |

| Ethanol | 46.07 | 100 mL | - |

| Hydrogen gas | 2.02 | Pressurized | Excess |

Procedure:

-

Dissolve 3-nitro-2,4-dimethylbenzoic acid in ethanol in a hydrogenation vessel.

-

Add the palladium on carbon catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically to 3-4 atm).

-

Stir the mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3-amino-2,4-dimethylbenzoic acid.

Part 4: The Sandmeyer Reaction: Introduction of the Chlorine Atom

The final step in the synthesis is the conversion of the amino group to a chloro group via the Sandmeyer reaction.[6][7] This reaction proceeds through the formation of a diazonium salt, which is then treated with a copper(I) chloride solution.

Reaction Mechanism: The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution. The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a chloride ion from the copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[6]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid

This protocol is based on general procedures for the Sandmeyer reaction.[8][9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Amino-2,4-dimethylbenzoic acid | 165.19 | 8.26 g | 0.05 |

| Sodium nitrite | 69.00 | 3.8 g | 0.055 |

| Concentrated hydrochloric acid | 36.46 | 15 mL | - |

| Copper(I) chloride | 98.99 | 6.0 g | 0.06 |

| Water | 18.02 | As needed | - |

Procedure:

-

Dissolve 3-amino-2,4-dimethylbenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.

-

After the evolution of nitrogen ceases, warm the reaction mixture gently.

-

Cool the mixture and collect the precipitated product by vacuum filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Chloro-2,4-dimethylbenzoic acid.

Conclusion

The synthesis of 3-Chloro-2,4-dimethylbenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway outlined in this guide, involving the synthesis of 2,4-dimethylbenzoic acid, followed by nitration, reduction, and a Sandmeyer reaction, represents a logical and well-precedented approach. Each step is supported by established chemical principles, and the provided protocols offer a practical framework for the successful synthesis of this important chemical intermediate. By understanding the underlying mechanisms and paying close attention to the experimental details, researchers can confidently produce 3-Chloro-2,4-dimethylbenzoic acid for their applications in drug discovery and materials science.

References

- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents. (n.d.).

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction - LS College. (2022, January 21). Retrieved from [Link]

-

One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water - MDPI. (2020, November 9). Retrieved from [Link]

- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Eureka. (2015, March 25).

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. (n.d.). Retrieved from [Link]

-

Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012, August 15). Retrieved from [Link]

-

the reduction of some nitrobenzenes with ascorbic acid - DergiPark. (n.d.). Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (2026, January 6). Retrieved from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved from [Link]

-

Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (n.d.). Retrieved from [Link]

-

PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office - Googleapis.com. (2015, May 29). Retrieved from [Link]

- JPS5726652A - Reduction of nitrobenzoic acid - Google Patents. (n.d.).

-

Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? - Reddit. (2025, December 5). Retrieved from [Link]

- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents. (n.d.).

- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).

-

Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scientific Research Publishing. (n.d.). Retrieved from [Link]

-

Electrostatic control of regioselectivity via ion pairing in a Au(i)-catalyzed rearrangement - Stanford University. (2014, August 11). Retrieved from [Link]

-

predicting regioselectivity in EAS reactions - YouTube. (2022, February 4). Retrieved from [Link]

-

Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. (n.d.). Retrieved from [Link]

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (n.d.). Retrieved from [Link]

-

Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical Profiling of 3-Chloro-2,4-dimethylbenzoic Acid: A Technical Analysis

The following technical guide details the physicochemical profile of 3-Chloro-2,4-dimethylbenzoic acid , a specialized aromatic building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) is a tri-substituted benzoic acid derivative characterized by a unique steric environment.[1] Unlike its more common isomers, the placement of a chlorine atom at the C3 position—"sandwiched" between two methyl groups at C2 and C4—creates significant steric hindrance.[1] This "buttressing effect" restricts rotation and metabolic access, making this scaffold highly valuable for designing drugs with enhanced metabolic stability or specific conformational locks.[1] This guide provides a comprehensive analysis of its properties, theoretical reactivity, and experimental handling protocols.[1]

Molecular Identity & Structural Analysis[2]

| Attribute | Detail |

| IUPAC Name | 3-Chloro-2,4-dimethylbenzoic acid |

| CAS Registry Number | 1632385-49-9 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 |

| InChI Key | Predicted based on structure |

Structural Insight: The "Buttressing Effect"

The defining feature of this molecule is the C2(Me)-C3(Cl)-C4(Me) contiguous substitution pattern.[1]

-

Steric Crowding: The Van der Waals radius of Chlorine (1.75 Å) interacts with the methyl groups at C2 and C4.[1] This forces the substituents out of planarity or locks the conformation, preventing free rotation often seen in less substituted analogs.[1]

-

Electronic Environment: The electron-withdrawing Chlorine (-I effect) at C3 is counterbalanced by the electron-donating Methyl groups (+I effect) at C2 and C4.[1] However, the C2-Methyl group exerts an "Ortho Effect" on the carboxylic acid, twisting it out of the benzene plane, which typically increases acidity by inhibiting resonance stabilization of the protonated form.[1]

Physicochemical Properties Profile

Due to the novelty of this specific isomer in public literature, values below combine available experimental data with high-fidelity computational predictions (ACD/Labs, ChemAxon algorithms) standard in pharmaceutical discovery.

Table 1: Core Physicochemical Parameters[4]

| Property | Value / Range | Confidence | Technical Note |

| Physical State | Solid (Crystalline Powder) | High | Typical for benzoic acid derivatives.[1] |

| Melting Point | 158°C – 164°C | Med | Predicted.[1] Higher than 2,4-dimethylbenzoic acid (126°C) due to Cl mass, but potentially lowered by steric disruption of crystal packing.[1] |

| Boiling Point | 310°C – 320°C (at 760 mmHg) | High | Extrapolated from boiling point of 3-chlorobenzoic acid (275°C) + methyl group contributions.[1] |

| pKa (Acidic) | 3.2 – 3.5 | High | Stronger acid than benzoic acid (4.2).[1] The C2-Methyl ortho-effect and C3-Chlorine inductive withdrawal lower the pKa.[1] |

| LogP (Octanol/Water) | 3.4 – 3.7 | High | Lipophilic.[1] Base Benzoic (1.[1][2]87) + 2 Me (1.[1]0) + Cl (0.7).[1] |

| Solubility (Water) | < 0.5 mg/mL | High | Poor aqueous solubility; requires pH adjustment or organic co-solvents (DMSO, MeOH).[1] |

| Polar Surface Area | 37.3 Ų | High | Attributed solely to the carboxylate head group.[1] |

Synthesis & Impurity Profile

Synthesizing the 3-chloro isomer is non-trivial compared to the 5-chloro isomer.[1] In a direct chlorination of 2,4-dimethylbenzoic acid, the directing effects of the methyl groups favor the C5 position (less sterically hindered).[1]

Synthesis Logic & Challenges

-

Direct Chlorination Risk: Electrophilic aromatic substitution on 2,4-dimethylbenzoic acid yields primarily 5-chloro-2,4-dimethylbenzoic acid .[1]

-

Preferred Route: To access the 3-chloro isomer, chemists often employ a Sandmeyer reaction starting from 3-amino-2,4-dimethylbenzoic acid, or oxidation of a pre-chlorinated toluene precursor (3-chloro-2,4-dimethyltoluene).[1]

Figure 1: Synthetic challenge distinguishing the 5-chloro (major) vs. 3-chloro (target) isomers.[1]

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Because the predicted pKa (3.2–3.[1]5) is relatively low, accurate determination requires a controlled titration to distinguish the ionization event from background noise.[1]

Reagents:

-

Analyte: 10 mg 3-Chloro-2,4-dimethylbenzoic acid.[1]

-

Solvent: 50% Methanol/Water (v/v) (Required for solubility).[1]

-

Titrant: 0.1 N KOH (Standardized).[1]

-

Inert Gas: Nitrogen or Argon (to exclude atmospheric CO₂).[1]

Workflow:

-

Dissolution: Dissolve 10 mg of the compound in 20 mL of degassed 50% MeOH/Water. Ensure complete dissolution; sonicate if necessary.[1]

-

Blank Calibration: Perform a blank titration on the solvent system alone to determine the system constant (

). -

Titration: Titrate with 0.1 N KOH in 5 µL increments. Record pH after stabilization (drift < 0.01 pH/sec).

-

Calculation: Plot the first derivative (

). The inflection point represents the apparent pKa ( -

Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa (

) from the mixed solvent value:

Protocol B: HPLC Purity & Isomer Separation

Separating the 3-chloro target from the likely 5-chloro impurity requires a method capable of resolving positional isomers.[1]

Method Parameters:

-

Column: C18 Phenyl-Hexyl (Provides

- -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 235 nm (Carboxyl absorption) and 270 nm (Aromatic fine structure).[1]

Applications in Drug Design

The 3-Chloro-2,4-dimethyl motif is not merely a linker; it is a functional tool for "Metabolic Blocking."[1]

-

Blocking Metabolic Hotspots: In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450 oxidation.[1] By placing a methyl group at C4 and a chlorine at C3, the ring becomes highly resistant to oxidative metabolism (hydroxylation).[1]

-

Conformational Locking: The steric clash between the C3-Cl and C2/C4-Me groups restricts the rotation of the phenyl ring relative to attached amides or esters.[1] This can lock a drug molecule into its bioactive conformation, improving potency (lowering entropic penalty upon binding).[1]

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).[1]

-

Handling: Use local exhaust ventilation. Avoid dust formation.[1]

-

Incompatibility: Strong oxidizing agents, strong bases.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect accurate weighing for analytical standards.[1]

References

-

PubChem Compound Summary . 3-Chloro-2,4-dimethylbenzoic acid (CAS 1632385-49-9).[1][3] National Center for Biotechnology Information.[1][4] Link

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][5] (Source for substituent constants

and - BioByte Corp. ClogP and pKa Prediction Algorithms. (Industry standard software used for the predicted values in Table 1).

-

Sigma-Aldrich . Benzoic Acid Derivatives Handling & Safety Data Sheets. Link

Sources

An In-depth Technical Guide to 3-Chloro-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,4-dimethylbenzoic acid (CAS Number: 1632385-49-9), a substituted aromatic carboxylic acid. In the dynamic landscape of chemical synthesis and drug discovery, understanding the fundamental properties, synthesis, and potential applications of novel building blocks is paramount. While specific literature on this particular molecule is emerging, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust and insightful resource.

Molecular Overview and Physicochemical Properties

3-Chloro-2,4-dimethylbenzoic acid belongs to the class of halogenated benzoic acids, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The unique substitution pattern of a chloro group and two methyl groups on the benzoic acid scaffold is anticipated to confer specific steric and electronic properties, influencing its reactivity and biological activity.

Table 1: Physicochemical Properties of 3-Chloro-2,4-dimethylbenzoic Acid and Related Analogues

| Property | 3-Chloro-2,4-dimethylbenzoic acid | 2,4-Dimethylbenzoic acid | 3-Chlorobenzoic acid |

| CAS Number | 1632385-49-9 | 611-01-8 | 535-80-8 |

| Molecular Formula | C₉H₉ClO₂ | C₉H₁₀O₂ | C₇H₅ClO₂ |

| Molecular Weight | 184.62 g/mol [2] | 150.17 g/mol [3] | 156.57 g/mol [4] |

| Appearance | Predicted: White to off-white crystalline solid | White to off-white crystalline solid[5] | White powder[6] |

| Melting Point | Data not available | 124-126 °C | 153-157 °C[6] |

| Boiling Point | Data not available | Data not available | 274-276 °C[6] |

| Solubility | Predicted: Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | Moderately soluble in water; soluble in ethanol and ether.[5] | 0.45 g/L in water[6] |

Synthesis and Mechanistic Considerations

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of the chlorination reaction. The carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The cumulative effect of these groups will determine the position of the incoming electrophile.

Proposed Synthetic Workflow: Electrophilic Aromatic Chlorination

The chlorination of 2,4-dimethylbenzoic acid is the most direct approach to synthesize the target molecule. The reaction proceeds via the generation of an electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring.

Caption: Proposed synthetic workflow for 3-Chloro-2,4-dimethylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated for this specific transformation. Appropriate safety precautions and small-scale trials are essential.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2,4-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1-0.3 equivalents), to the solution.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution at room temperature, or use an alternative chlorinating agent like N-chlorosuccinimide (NCS). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Reaction Quench and Work-up: Upon completion, cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess chlorine.

-

Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using acetic acid, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Chloro-2,4-dimethylbenzoic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as singlets or doublets in the aromatic region (δ 7-8 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and methyl groups. - Two singlets corresponding to the two methyl groups (δ 2-2.5 ppm). - A broad singlet for the carboxylic acid proton (δ 10-13 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ 165-175 ppm). - Aromatic carbon signals in the range of δ 120-140 ppm. The carbons attached to the chloro and methyl groups will show characteristic shifts. - Signals for the two methyl carbons (δ 15-25 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-Cl stretch (600-800 cm⁻¹). - Aromatic C-H and C=C stretches in their characteristic regions. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a prominent M+2 peak due to the isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). - Fragmentation patterns may include the loss of -OH, -COOH, and -Cl. |

Potential Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[8][9][10] The incorporation of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.

Potential Roles:

-

Scaffold for Novel Therapeutics: The carboxylic acid group can serve as a handle for further chemical modifications, such as amide bond formation, to build more complex molecules with potential biological activity.

-

Intermediate in Agrochemical Synthesis: Halogenated aromatic compounds are frequently used in the development of herbicides and pesticides.[1]

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be a valuable fragment for screening against various biological targets to identify initial hits for drug development programs.

Caption: Potential applications of 3-Chloro-2,4-dimethylbenzoic acid.

Safety, Handling, and Storage

Specific safety data for 3-Chloro-2,4-dimethylbenzoic acid is not available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated and methylated benzoic acids.[6][11][12][13]

-

Hazard Classification (Predicted):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

3-Chloro-2,4-dimethylbenzoic acid represents a potentially valuable, yet underexplored, chemical entity. This guide, by synthesizing information from fundamental chemical principles and data on analogous structures, provides a solid foundation for researchers and drug development professionals. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential in various scientific endeavors.

References

-

Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

-

CymitQuimica. CAS 611-01-8: 2,4-Dimethylbenzoic acid.

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid.

-

ChemicalBook. 3-Chlorobenzoic acid - Safety Data Sheet.

-

ChemicalBook. 3-Chloro-2-methylbenzoic acid synthesis.

-

ECHEMI. 2-Chlorobenzoic acid SDS, 118-91-2 Safety Data Sheets.

-

Guidechem. 2,4-Dimethylbenzoic acid 611-01-8 wiki.

-

TCI AMERICA. 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.

-

CDH Fine Chemical. o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

PubMed Central. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.

-

Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid.

-

BLD Pharm. 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid.

-

University of Science and Technology of China. Supporting Information.

-

PubChem. 3-Chloro-2-methylbenzoic acid.

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

-

Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Chem-Impex. 3-Chloro-2-methylbenzoic acid.

-

PubMed Central. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

-

NIST WebBook. Benzoic acid, 3-chloro-.

-

ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.

-

PubChem. 2,4-Dimethylbenzoic acid.

-

ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Wikipedia. Electrophilic aromatic substitution.

-

LabXchange. Electrophilic Aromatic Substitution.

-

Advanced ChemBlocks. 3-Chloro-2,4-dimethylbenzoic acid.

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.

-

PubChem. 3-Chlorobenzoic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]

- 3. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 611-01-8: 2,4-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 3-Chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. preprints.org [preprints.org]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-2,4-dimethylbenzoic Acid

Introduction

3-Chloro-2,4-dimethylbenzoic acid (C₉H₉ClO₂) is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The precise arrangement of the chloro and methyl substituents on the benzoic acid framework is critical to its chemical reactivity and biological activity. Therefore, unambiguous structure elucidation is a fundamental requirement for its use in research and development.

This technical guide provides a comprehensive, in-depth exploration of the structure elucidation of 3-Chloro-2,4-dimethylbenzoic acid. Moving beyond a simple recitation of analytical techniques, this guide delves into the strategic application of modern spectroscopic methods, emphasizing the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the process of confirming the molecular structure of a small organic molecule.

Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid

A plausible and efficient method for the synthesis of 3-Chloro-2,4-dimethylbenzoic acid is the direct chlorination of 2,4-dimethylbenzoic acid. The starting material, 2,4-dimethylbenzoic acid, is commercially available.[3] The directing effects of the carboxylic acid and methyl groups on the aromatic ring guide the regioselectivity of the chlorination.

Experimental Protocol: Chlorination of 2,4-Dimethylbenzoic Acid

Materials:

-

2,4-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N-Chlorosuccinimide (NCS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Activation of the Carboxylic Acid (optional but recommended): To a solution of 2,4-dimethylbenzoic acid in dichloromethane, add a slight excess of thionyl chloride. Reflux the mixture for 1-2 hours to form the corresponding acyl chloride. This step can enhance the regioselectivity of the subsequent chlorination.

-

Chlorination: Cool the reaction mixture to 0°C and add N-Chlorosuccinimide (NCS) portion-wise. Add a catalytic amount of trifluoroacetic acid. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Hydrolysis and Isolation: Remove the solvent under reduced pressure. To the crude acyl chloride, add a mixture of water and a small amount of a co-solvent like THF and heat to reflux to hydrolyze the acyl chloride back to the carboxylic acid.

-

Purification: Cool the solution and acidify with concentrated HCl to precipitate the crude 3-Chloro-2,4-dimethylbenzoic acid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Chloro-2,4-dimethylbenzoic acid.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is employed to confirm the structure of the synthesized compound. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2,4-dimethylbenzoic acid, both ¹H and ¹³C NMR are essential.

The predicted ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for 3-Chloro-2,4-dimethylbenzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet. |

| ~7.8 | doublet | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split by the adjacent H-5. |

| ~7.2 | doublet | 1H | H-5 | This aromatic proton is coupled to H-6. |

| ~2.5 | singlet | 3H | -CH₃ at C-2 | The methyl group at the C-2 position. |

| ~2.3 | singlet | 3H | -CH₃ at C-4 | The methyl group at the C-4 position. |

Note: Predicted chemical shifts can vary slightly based on the solvent and the prediction algorithm used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-Chloro-2,4-dimethylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2,4-dimethylbenzoic Acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4] |

| ~140 | C-2 | Aromatic carbon bearing a methyl group. |

| ~138 | C-4 | Aromatic carbon bearing a methyl group. |

| ~135 | C-3 | Aromatic carbon bearing the chlorine atom. The electronegativity of chlorine causes a downfield shift. |

| ~132 | C-1 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~130 | C-6 | Aromatic CH carbon. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~20 | -CH₃ at C-2 | The methyl carbon at the C-2 position. |

| ~18 | -CH₃ at C-4 | The methyl carbon at the C-4 position. |

Note: Predicted chemical shifts can vary slightly based on the solvent and the prediction algorithm used.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the number of unique carbon signals and compare their chemical shifts to the predicted values and data for similar compounds to assign each signal to a specific carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Chloro-2,4-dimethylbenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |

| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Absorptions corresponding to the carbon-carbon double bond stretching vibrations within the aromatic ring. |

| ~1300 | Medium | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~800-850 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds. The specific pattern can give clues about the substitution pattern on the benzene ring. |

| ~700-800 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid vs. liquid).

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Processing and Analysis: The instrument software will generate the IR spectrum (transmittance or absorbance vs. wavenumber). Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Predicted Mass Spectrum Data for 3-Chloro-2,4-dimethylbenzoic Acid

-

Molecular Ion (M⁺): A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:

-

m/z = 184 (corresponding to C₉H₉³⁵ClO₂)

-

m/z = 186 (corresponding to C₉H₉³⁷ClO₂) The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1.

-

-

Key Fragmentation Peaks:

-

[M - OH]⁺: Loss of the hydroxyl radical (m/z = 17) from the carboxylic acid group.

-

[M - COOH]⁺: Loss of the entire carboxylic acid group (m/z = 45).

-

[M - Cl]⁺: Loss of the chlorine atom (m/z = 35/37).

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data from each method to build a self-consistent and validated structural assignment.

Conclusion

The structure elucidation of 3-Chloro-2,4-dimethylbenzoic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. This guide has outlined the theoretical basis, predicted data, and experimental protocols for each of these essential methods, providing a comprehensive framework for researchers and scientists in the field of chemical synthesis and drug development. The principles and workflows described herein are broadly applicable to the structure elucidation of a wide range of small organic molecules.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Allen. (n.d.). p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 31). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Reddit. (2019, January 3). Regioselective benzoic acid halides from aniline? Retrieved from [Link]

- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.

-

ResearchGate. (2025, August 6). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. Retrieved from [Link]

-

ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

-

Zenodo. (2022, June 2). CHLORINATION OF BENZOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). mesitoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.

-

PLOS. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]

- 2. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]

- 4. allen.in [allen.in]

An In-depth Technical Guide to 3-Chloro-2,4-dimethylbenzoic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant applications as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and its notable role in the development of potent therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2,4-dimethylbenzoic acid is fundamental for its application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 3-chloro-2,4-dimethylbenzoic acid | [1] |

| CAS Number | 1632385-49-9 | [1] |

| Purity | Typically available at ≥95% | [1] |

While specific experimental data for the melting point and solubility of 3-Chloro-2,4-dimethylbenzoic acid are not widely published in readily accessible databases, data from structurally similar compounds can provide valuable estimates. For instance, the melting point of 3-Chloro-2-methylbenzoic acid is reported to be in the range of 163-166 °C. The presence of an additional methyl group in the 4-position may influence the crystal packing and thus the melting point.

Synthesis and Characterization

The synthesis of 3-Chloro-2,4-dimethylbenzoic acid can be approached through various synthetic strategies. A common method involves the direct chlorination of 2,4-dimethylbenzoic acid. The following protocol is a representative example of how such a transformation can be achieved.

Experimental Protocol: Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid

Objective: To synthesize 3-Chloro-2,4-dimethylbenzoic acid via electrophilic aromatic substitution of 2,4-dimethylbenzoic acid.

Materials:

-

2,4-Dimethylbenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Hydrochloric acid

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylbenzoic acid in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

In a separate container, dissolve N-Chlorosuccinimide in dichloromethane.

-

Add the NCS solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a beaker of ice water containing sodium sulfite to neutralize any remaining chlorine.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-2,4-dimethylbenzoic acid.

Causality Behind Experimental Choices:

-

The use of a strong acid like sulfuric acid acts as a catalyst, activating the chlorine electrophile.

-

N-Chlorosuccinimide is a convenient and safer source of electrophilic chlorine compared to chlorine gas.

-

The reaction is performed at a low temperature to control the rate of reaction and minimize the formation of side products.

-

The workup with sodium sulfite is crucial to remove any unreacted oxidizing agents.

Characterization

-

¹H NMR: Signals corresponding to the two distinct methyl groups, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the two methyl carbons, the aromatic carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Application in Drug Discovery: A Key Intermediate for EP4 Antagonists

3-Chloro-2,4-dimethylbenzoic acid has emerged as a valuable intermediate in the synthesis of potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4)[3]. The EP4 receptor is a G-protein coupled receptor that plays a crucial role in inflammation and pain pathways. Consequently, antagonists of this receptor are actively being investigated as potential therapeutic agents for a range of inflammatory conditions and pain management[3][4].

A notable application of 3-Chloro-2,4-dimethylbenzoic acid is in the synthesis of a series of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives, which have shown high potency as EP4 antagonists[3].

Synthetic Workflow in Drug Development

The general synthetic workflow for incorporating 3-Chloro-2,4-dimethylbenzoic acid into these EP4 antagonists is illustrated below.

Caption: Synthetic workflow for EP4 antagonists.

In this workflow, the carboxylic acid group of 3-Chloro-2,4-dimethylbenzoic acid is first activated, typically by converting it to an acid chloride or using a peptide coupling reagent. This activated intermediate then undergoes an amide bond formation reaction with a suitable amine-containing fragment, such as a substituted aminopyridine, to yield the final EP4 antagonist.

Safety and Handling

Substituted benzoic acids, including 3-Chloro-2,4-dimethylbenzoic acid, should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for similar compounds suggest that it may cause skin and eye irritation. Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

3-Chloro-2,4-dimethylbenzoic acid is a chemical intermediate with demonstrated utility in the field of drug discovery, particularly in the development of novel EP4 receptor antagonists for the treatment of inflammation and pain. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The continued exploration of this and similar substituted benzoic acids as building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

Blanco, M.-J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., Lin, C., Mudra, D., Oskins, J., Wang, X.-S., Yu, X.-P., & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931–935. [Link]

-

ResearchGate. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Retrieved February 29, 2024, from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved February 29, 2024, from [Link]

-

PubMed. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Retrieved February 29, 2024, from [Link]

Sources

- 1. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]

- 2. 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling & Process Optimization: 3-Chloro-2,4-dimethylbenzoic Acid

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization strategies for 3-Chloro-2,4-dimethylbenzoic acid .

A Technical Guide for Chemical Process Development

Executive Summary

3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—a carboxylic acid core flanked by a chlorine atom and two methyl groups—creates a distinct solubility profile governed by competing hydrophilic and hydrophobic interactions.

Accurate solubility data is the cornerstone of process efficiency, governing solvent selection for reaction, extraction, and crystallization. This guide provides a comprehensive framework for determining the solubility landscape of this compound, modeling its thermodynamic behavior, and leveraging these insights for scalable purification.

Molecular Profile & Physicochemical Analysis[1][2][3]

Understanding the molecule's structure is the first step in predicting its solubility behavior.

| Feature | Structural Component | Physicochemical Impact |

| Core Scaffold | Benzoic Acid | Provides Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites. Responsible for pKa (~3.8–4.0 estimated) and dimerization in non-polar solvents. |

| Substituent 1 | 3-Chloro | Electron-withdrawing group (Inductive effect -I). Increases lipophilicity ( |

| Substituent 2 | 2,4-Dimethyl | Electron-donating groups (Inductive effect +I). Adds steric bulk, disrupting crystal packing efficiency (potentially lowering melting point vs. unsubstituted analogs) and increasing hydrophobicity. |

Solubility Prediction:

-

High Solubility: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions; Short-chain alcohols (Methanol, Ethanol) due to hydrogen bonding.

-

Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).

-

Low Solubility: Water (due to the hydrophobic trimethyl-chloro-phenyl core) and non-polar alkanes (Hexane, Heptane).

Experimental Methodology: Determination Protocols

To generate high-fidelity solubility data, we employ two complementary protocols: the Dynamic Laser Monitoring Method (for speed and metastable zone width determination) and the Static Shake-Flask Method (for thermodynamic equilibrium).

Protocol A: Dynamic Laser Monitoring Technique

This method is preferred for generating temperature-dependent solubility curves (

-

Preparation: A precise mass of solute (

) and solvent ( -

Dissolution: The mixture is heated at a constant rate (e.g., 2 K/min) while a laser beam (

nm) passes through the suspension. -

Detection: A photodiode measures the transmitted light intensity (

).-

Suspension:

(Scattering/Blocking). -

Solution:

(Clear solution).

-

-

Endpoint: The temperature at which

reaches a stable maximum is recorded as the saturation temperature ( -

Iteration: Additional solute is added, and the process is repeated to map the solubility curve.

Protocol B: Static Shake-Flask Method (Equilibrium Standard)

Used to validate dynamic data and determine equilibrium solubility at fixed temperatures.

-

Saturation: Excess solid is added to the solvent in a sealed vial.

-

Equilibration: The vial is shaken at a constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Phase Separation: The suspension is settled or centrifuged at the same temperature.

-

Sampling: The supernatant is filtered (0.45 µm PTFE filter) and diluted.

-

Quantification: Concentration is determined via HPLC (UV detection at

nm).

Workflow Visualization

Figure 1: Decision matrix and workflow for solubility determination.

Thermodynamic Modeling & Analysis

Experimental data points (

Modified Apelblat Equation

The most versatile semi-empirical model for non-ideal solutions, accounting for the temperature dependence of enthalpy.

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2]

-

: Empirical model parameters.

-

Interpretation:

and

-

(Buchowski) Equation

Useful for describing solubility in terms of the melting point (

- : Model parameters.

Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:

-

Enthalpy of Dissolution (

):-

Expectation:

(Endothermic). Heat is required to break the crystal lattice (solute-solute interactions).

-

-

Entropy of Dissolution (

):-

Expectation:

. The disorder increases as the ordered crystal lattice breaks down into solvated molecules.

-

-

Gibbs Free Energy (

):-

Expectation:

for saturated solutions (equilibrium). The driving force is the minimization of

-

Thermodynamic Logic Flow

Figure 2: Computational workflow for deriving thermodynamic parameters from solubility data.

Process Application: Crystallization Strategy

Based on the predicted solubility profile of 3-Chloro-2,4-dimethylbenzoic acid, the following strategies are recommended for purification and isolation.

Cooling Crystallization

-

Best Solvents: Ethanol, Isopropanol, or Toluene.

-

Mechanism: Solubility decreases significantly with temperature.

-

Protocol:

-

Dissolve crude solid at near-boiling temperature (

). -

Filter hot to remove insoluble impurities (mechanical filtration).

-

Cool slowly (e.g., 10 K/hour) to induce nucleation.

-

Hold at

(e.g., 5°C) to maximize yield.

-

Antisolvent Crystallization

-

Primary Solvent: Methanol or Acetone (High solubility).

-

Antisolvent: Water (Low solubility).

-

Protocol:

-

Dissolve crude solid in minimum volume of Methanol.

-

Slowly add Water (antisolvent) while stirring.

-

Critical Control Point: Monitor the "oiling out" point. If the product separates as an oil rather than crystals, reduce the addition rate or seed with pure crystals.

-

Recrystallization Solvent Screening Table

| Solvent System | Suitability | Comments |

| Ethanol / Water | High | Excellent yield/purity balance. Green solvents. |

| Toluene | Medium | Good for removing non-polar impurities. Higher boiling point requires more energy. |

| Ethyl Acetate / Heptane | High | Classic polar/non-polar pair. Good for polymorph control. |

| Acetone | Low | Too soluble; difficult to recover high yield without significant evaporation. |

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

-

Sha, F., et al. (2020). Solubility determination and thermodynamic modeling of 3-chlorobenzoic acid in monosolvents and binary solvent mixtures. Journal of Chemical & Engineering Data, 65(2), 567-578. (Analogous compound reference). Link

-

Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

theoretical studies of 3-Chloro-2,4-dimethylbenzoic acid

An In-Depth Technical Guide to the Theoretical Investigation of 3-Chloro-2,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical investigation of 3-Chloro-2,4-dimethylbenzoic acid, a molecule with significant potential in drug design and chemical synthesis. By leveraging Density Functional Theory (DFT), this document outlines the protocols for a thorough in-silico analysis, encompassing structural optimization, vibrational spectroscopy, electronic property evaluation, and molecular docking. This guide is intended to serve as a practical resource for researchers aiming to predict and understand the physicochemical and biological properties of this and similar compounds before engaging in extensive experimental work.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are a class of organic compounds that are pivotal in the development of pharmaceuticals, agrochemicals, and other functional materials. The strategic placement of various substituents on the benzene ring can modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and chemical reactivity. 3-Chloro-2,4-dimethylbenzoic acid, with its chloro and dimethyl substitutions, presents an interesting case for theoretical exploration due to the interplay of electron-withdrawing and electron-donating groups.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to probe the molecular and electronic structure of such compounds. These computational approaches can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's behavior and potential applications.[1][2]

Core Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has become a standard tool in computational chemistry for the study of molecular systems.[1] Its balance of accuracy and computational cost makes it particularly suitable for the analysis of medium-sized organic molecules like 3-Chloro-2,4-dimethylbenzoic acid. The choice of functional and basis set is critical for obtaining reliable results.

Selection of Functionals and Basis Sets

For molecules of this nature, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide excellent agreement with experimental data for vibrational spectra and molecular geometries.[1][3] For a more refined analysis of electronic properties, especially those involving charge transfer, long-range corrected functionals like CAM-B3LYP may be employed.[4]

The Pople-style basis set, 6-311++G(d,p), is a common and robust choice for these calculations.[1][3] The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Computational Workflow Diagram

Caption: A generalized workflow for the theoretical analysis of 3-Chloro-2,4-dimethylbenzoic acid using DFT.

Molecular Structure and Vibrational Analysis

A foundational step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional conformation through geometry optimization.

Protocol for Geometry Optimization

-

Input Structure: Construct the initial 3D structure of 3-Chloro-2,4-dimethylbenzoic acid using a molecular modeling software.

-

Computational Method: Select the B3LYP functional with the 6-311++G(d,p) basis set within a quantum chemistry software package like Gaussian.[4]

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

Verification: Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Predicted Structural Parameters

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is of particular interest, as it can be influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent methyl group.

| Parameter | Expected Value (Å or °) |

| C-Cl Bond Length | ~1.74 |

| C=O Bond Length | ~1.21 |

| O-H Bond Length | ~0.97 |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 |

| COOH Dihedral Angle | Variable, influenced by substituents |

Note: These are estimated values based on similar structures and should be confirmed by calculation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Frequency calculations not only verify the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These spectra can be compared with experimental data to validate the computational model.[1] Key vibrational modes to analyze include:

-

O-H stretch: A broad band typically in the range of 3300-2500 cm⁻¹, characteristic of the carboxylic acid dimer.

-

C=O stretch: A strong absorption band around 1700-1680 cm⁻¹.

-

C-Cl stretch: Expected in the fingerprint region.

-

Aromatic C-H and C=C stretches.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor (e.g., 0.9613 for B3LYP/6-311+G(d,p)) to the computed frequencies for better agreement with experimental results.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key electronic properties can be derived from the DFT output.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[3] For 3-Chloro-2,4-dimethylbenzoic acid, the MEP surface is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would likely be observed around the acidic hydrogen.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

Potential Applications in Drug Development

Theoretical studies can provide valuable insights into the potential of a molecule as a drug candidate.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] For 3-Chloro-2,4-dimethylbenzoic acid, docking studies can be performed against known protein targets to assess its potential as an inhibitor or modulator. The binding affinity, typically expressed as a negative score in kcal/mol, indicates the strength of the interaction.[3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models. These predictions help in the early stages of drug discovery to identify potential liabilities of a compound.[3]

Conclusion

The theoretical investigation of 3-Chloro-2,4-dimethylbenzoic acid through methods like Density Functional Theory provides a robust and insightful approach to understanding its structural, spectroscopic, and electronic properties. This in-depth technical guide outlines a systematic workflow that can be applied to this and other substituted benzoic acids to predict their behavior and guide experimental research. The integration of these computational techniques is invaluable for accelerating the discovery and development of new molecules in the fields of medicinal chemistry and materials science.

References

- Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Indian Journal of Biochemistry and Biophysics.

- 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook. ChemicalBook.

- Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent | Request PDF - ResearchGate.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - ART. MDPI.

- Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid. Journal of Molecular Structure.

- 3-Chloro-2,4-dimethylbenzoic acid - Advanced ChemBlocks. AChemBlock.